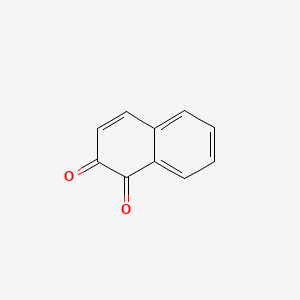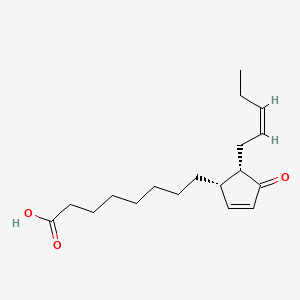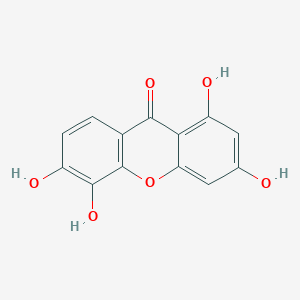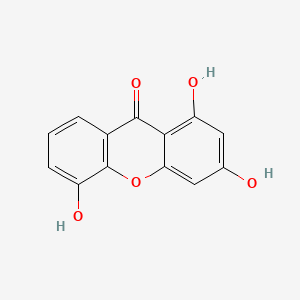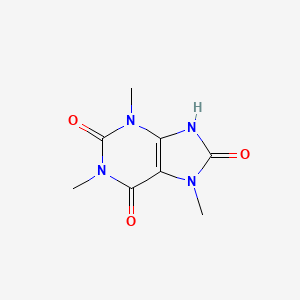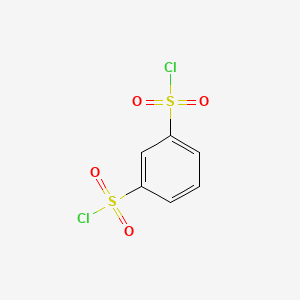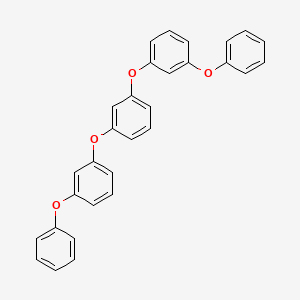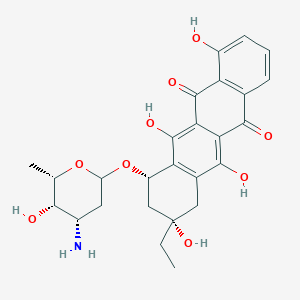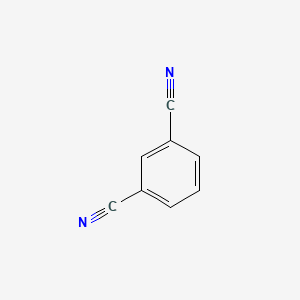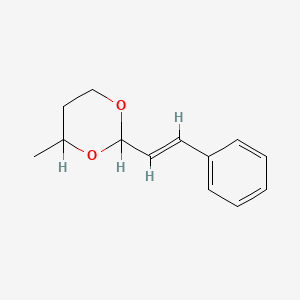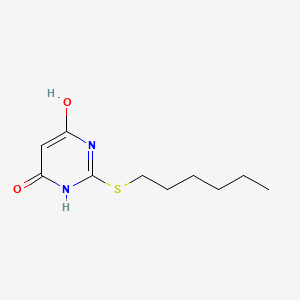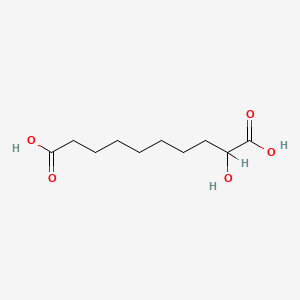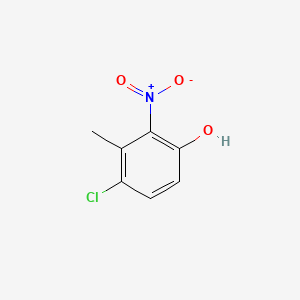
4-Chloro-2-nitro-m-cresol
説明
4-Chloro-2-nitro-m-cresol is a bioactive chemical . It is a hydroxytoluene that is 3-methylphenol which is substituted by a chlorine at position 4 .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitro-m-cresol involves the acetylation of 2-nitroaniline followed by chlorination . Another method involves reacting m-cresol with 15% hydrochloric acid, sodium nitrite, and sodium hydroxide at a reaction temperature of (0±3) °C. Then in 38% nitric acid at (40±2) °C oxidation, that is obtained .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-nitro-m-cresol is C7H6ClNO3 . The exact mass is 187.00 and the molecular weight is 187.579 . The elemental analysis shows: C, 44.82; H, 3.22; Cl, 18.90; N, 7.47; O, 25.59 .Chemical Reactions Analysis
When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, it appears as if much of the evidence for the mechanism of action for such phenolic germicides indicates that their effect is due to physical damage of bacterial cell membranes .科学的研究の応用
Malignant Hyperthermia Trigger in Swine
4-Chloro-m-cresol has been studied for its effects on swine susceptible to malignant hyperthermia, particularly in high doses. It was found that while low doses did not trigger episodes of malignant hyperthermia, high doses led to fatal reactions, indicating a specific threshold for adverse effects (Iaizzo et al., 1999).
Anaerobic Degradation of Nitroaromatic Compounds
Research involving Geobacter sp. KT7 and Thauera aromatica KT9 demonstrated the anaerobic degradation of 2-chloro-4-nitroaniline, a compound related to 4-Chloro-2-nitro-m-cresol. This study highlights the potential for bioremediation of nitroaromatic compounds in contaminated environments (Duc, 2019).
Effect on Ryanodine Receptor and SERCA Ca2+ Pumps
4-Chloro-m-cresol is also known for its dual role in activating ryanodine receptors (RyRs) and inhibiting sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) pumps. This duality suggests potential applications in studies involving cellular calcium dynamics (Al-Mousa & Michelangeli, 2009).
Adsorption Studies
Activated carbon derived from agricultural waste has been tested for the removal of various phenols, including derivatives similar to 4-Chloro-2-nitro-m-cresol. This research contributes to understanding the effectiveness of different adsorbents in removing environmental contaminants (Daifullah & Girgis, 1998).
Aerobic Degradation Pathway
The aerobic degradation of 2-Chloro-4-Nitroaniline by Rhodococcus sp. highlights a novel pathway for the breakdown of nitroaromatic compounds, which can be relevant for understanding the environmental fate and degradation of compounds like 4-Chloro-2-nitro-m-cresol (Khan et al., 2013).
Graphene Adsorption for Decontamination
Studies on the use of graphene for the removal of chloro-2-nitrophenol from aqueous solutions contribute to the field of water purification and the handling of toxic industrial chemicals (Mehrizad & Gharbani, 2014).
Biodegradability and Toxicity Studies
The biodegradability and toxicity of substituted phenols, including compounds similar to 4-Chloro-2-nitro-m-cresol, have been evaluated under methanogenic conditions. This research is crucial for understanding the environmental impact and treatment of these compounds (O'Connor & Young, 1989).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-3-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLAVZOCFVGOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218327 | |
| Record name | 4-Chloro-2-nitro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-m-cresol | |
CAS RN |
6815-42-5 | |
| Record name | 4-Chloro-3-methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6815-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC6076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-nitro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



